N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide (molecular formula: C19H20N2O2S2, molecular weight: 372.5 g/mol) is a benzothiophene-derived carboxamide featuring a pentyl chain substituted with a hydroxy group and a thiophene moiety .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c20-10-8-13(15-6-3-11-22-15)7-9-19-18(21)17-12-14-4-1-2-5-16(14)23-17/h1-6,11-13,20H,7-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLRPFGIEHIGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC(CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure is distinguished by its 5-hydroxy-3-(thiophen-2-yl)pentyl side chain. Key analogs and their structural differences include:
Key Observations :
- The hydroxy group in the target compound may enhance solubility or hydrogen-bonding interactions compared to non-polar analogs like compound 27 .
- Thiophene substituents (e.g., in compound 27 and the target) are associated with improved binding to kinases or enzymes due to π-π stacking .
- Bulkier side chains (e.g., piperidinylmethyl in ) increase molecular weight but may reduce membrane permeability.
Anticancer Potential
- Benzothiophene acrylonitriles (e.g., compounds 31–33) exhibit GI50 values <10–100 nM against 60 cancer cell lines, attributed to their tubulin-binding activity . The target compound’s carboxamide group may offer similar efficacy with improved metabolic stability.
- N-(Piperidin-4-ylmethyl) derivatives () show varied anticancer potency depending on aryl substituents, suggesting the target’s hydroxy-thiophene chain could similarly modulate activity.
Enzyme Inhibition
- Compound 5 inhibits hMAO-B (10 µM), while halogenated analogs (7–10) show reduced activity, emphasizing the role of electron-donating groups (e.g., hydroxy, methoxy). The target’s hydroxy group may align with this trend.
- Clk/Dyrk inhibitors (e.g., compound 27 ) rely on aromatic stacking; the target’s thiophene and benzothiophene moieties may synergize for multi-kinase inhibition.
Antimicrobial Activity
- Thiophene-carboxamide hybrids (e.g., compound 52 ) inhibit Gram-positive and Gram-negative bacteria.
Physicochemical Properties
Implications : The target’s higher molecular weight and logP suggest lower bioavailability than smaller analogs (e.g., compound 5), but its hydroxy group may improve solubility for in vivo applications.
Q & A
Q. Structural confirmation :
- NMR spectroscopy : Use and NMR to verify regiochemistry, amide bond formation, and hydroxyl/thiophene substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ ~10–12 ppm) .
- HRMS (ESI) : Confirm molecular weight and purity (e.g., m/z calculated for CHNOS: 381.08; observed: 381.09) .
Basic: Which spectroscopic and chromatographic techniques are critical for purity assessment and structural elucidation?
Answer:
- HPLC/LCMS : Monitor reaction progress and purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Method optimization (e.g., gradient elution with acetonitrile/water) resolves polar byproducts .
- IR spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O–H at ~3300 cm) .
- Melting point analysis : Compare observed m.p. with literature values to detect impurities .
Advanced: How can computational modeling guide the optimization of physicochemical properties for CNS-targeted applications?
Answer:
- Density-functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. The Colle-Salvetti correlation-energy formula aids in modeling electron density distributions .
- Molecular docking : Screen against targets like Smoothened (Smo) receptor (e.g., Hedgehog pathway) to prioritize substituents enhancing binding affinity. FRM-1/2 analogues show improved brain retention via quinuclidine moieties .
- LogP prediction : Use software (e.g., MarvinSuite) to balance hydrophobicity (optimal LogP ~2–3) for blood-brain barrier penetration .
Advanced: How should researchers address contradictory bioactivity data across different assay systems?
Answer:
- Assay standardization : Control variables like cell type (e.g., Caco-2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability : Compare results from hepatic microsome assays (e.g., rat vs. human) to identify species-specific degradation .
- Structural analogs : Test derivatives (e.g., nitro vs. methoxy substituents) to isolate SAR trends. For example, 3-chloro-N-(quinuclidin-3-yl) analogues exhibit higher target selectivity than unsubstituted carboxamides .
Advanced: What strategies improve synthetic yields for structurally complex analogues?
Answer:
- Catalyst optimization : Use Pd(OAc)/XPhos for Suzuki couplings to reduce homocoupling byproducts .
- Protecting groups : Temporarily mask the hydroxyl group (e.g., TBS ether) during amide coupling to prevent side reactions .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
Advanced: How can efflux transporter susceptibility be evaluated to enhance CNS bioavailability?
Answer:
- Caco-2 permeability assays : Measure apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. Efflux ratios (B→A/A→B) >2 indicate P-gp/MRP-mediated efflux .
- Co-administration studies : Use inhibitors (e.g., verapamil for P-gp) to assess efflux mitigation. FRM-2 showed reduced efflux (ratio <2) compared to FRM-1 .
- In vivo pharmacokinetics : Correlate brain-to-plasma ratios (AUC/AUC) with in vitro data .
Advanced: What crystallographic techniques resolve stereochemical uncertainties in analogues?
Answer:
- X-ray diffraction : Use SHELX programs (SHELXL/SHELXS) for structure refinement. Hydrogen bonding and π-π stacking interactions validate molecular packing .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., C–S in thiophene: ~1.71 Å) with similar carboxamides .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize target engagement?
Answer:
- Substituent scanning : Systematically vary groups at positions 3 (thiophene) and 5 (hydroxypentyl). For example, chloro substituents at position 3 enhance Smo receptor binding (K ~59 nM) .
- 3D-QSAR models : Align pharmacophores using CoMFA/CoMSIA to prioritize bulky, electron-withdrawing groups for improved potency .
- In vivo efficacy : Test optimized analogues in disease models (e.g., cognitive impairment) with low-dose regimens (e.g., 0.1 mg/kg) to assess procognitive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
